methanone](/img/structure/B10973052.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イルメタノン: は、分子式C22H26N2O5、分子量398.45224の有機化合物である 。ベンゾジオキソール基、ピペラジン環、ジメトキシフェニル基の存在が特徴です。 この化合物は、一般的に白色から淡黄色の固体として見られる .
合成方法
4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イルメタノンの合成には、複数のステップが含まれます。 一般的な合成ルートには、無水条件下で1-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジンと2,4-ジメトキシベンゾイルクロリドを反応させることが含まれます 。 この反応は通常、ジクロロメタンなどの有機溶媒中で、反応中に生成される塩酸を中和するためにトリエチルアミンなどの塩基を用いて行われます 。 その後、生成物を再結晶またはカラムクロマトグラフィーによって精製します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
-
Step 1: Preparation of Benzodioxole Intermediate
Reagents: Catechol, formaldehyde
Conditions: Acidic medium, reflux
Reaction: Formation of 1,3-benzodioxole through cyclization
-
Step 2: Preparation of Piperazine Intermediate
Reagents: Ethylenediamine, diethylene glycol
Conditions: Basic medium, elevated temperature
Reaction: Formation of piperazine ring through cyclization
-
Step 3: Coupling of Intermediates
Reagents: Benzodioxole intermediate, piperazine intermediate, 2,4-dimethoxybenzoyl chloride
Conditions: Anhydrous conditions, inert atmosphere
Reaction: Formation of the final product through nucleophilic substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production process.
化学反応の分析
反応の種類:
酸化: この化合物は、特にベンゾジオキソール部分で酸化反応を起こす可能性があります。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: ピペラジン環は求核置換反応に参加することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用します。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 置換されたピペラジン誘導体の生成。
科学研究への応用
化学: この化合物は、より複雑な分子の合成における中間体として使用されます 。産業: 特定の特性を持つ新素材の開発に使用できます.
科学的研究の応用
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イルメタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています 。 ベンゾジオキソール部分は、結合部位の芳香族残基と相互作用することができ、一方、ピペラジン環は極性残基と水素結合を形成することができます 。 この二重の相互作用は、化合物の結合親和性と特異性を高めます .
類似の化合物との比較
類似の化合物:
ピリベジル: 類似のピペラジン構造を持つドーパミン受容体作動薬.
ブスピロン: 類似のピペラジン環を持つ不安解消薬.
トラゾドン: 類似のベンゾジオキソール部分を持つ抗うつ薬.
独自性:
- 4-(1,3-ベンゾジオキソール-5-イルメチル)ピペラジン-1-イルメタノンにおけるベンゾジオキソールとジメトキシフェニル基の組み合わせは、結合親和性と特異性を高める独自の電子特性と立体特性を提供します .
- その構造的特徴は、合成化学において貴重な中間体となる多様な化学修飾を可能にします .
類似化合物との比較
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone stands out due to its specific substitution pattern on the benzodioxole and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-25-16-4-5-17(19(12-16)26-2)21(24)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3 |
InChIキー |
CBBTXTKSUFAKKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
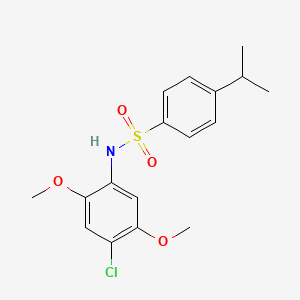
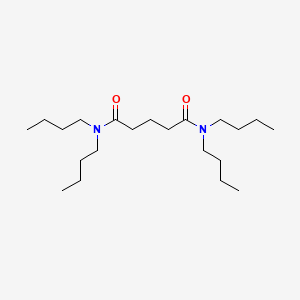
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972997.png)
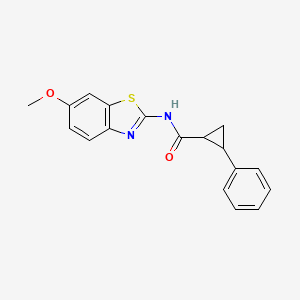
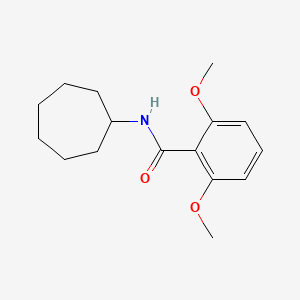
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
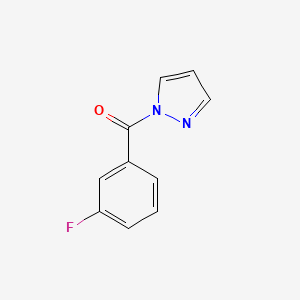
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10973033.png)
![1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B10973039.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10973040.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide](/img/structure/B10973041.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
